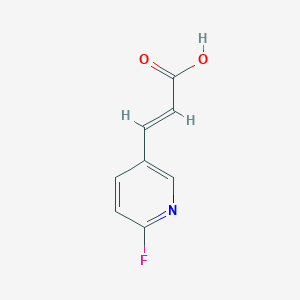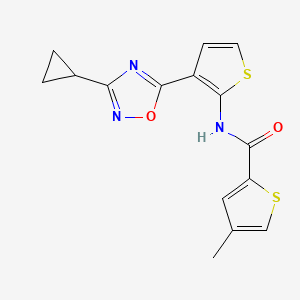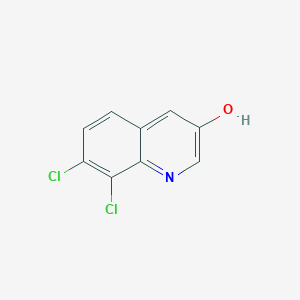
2-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)butanamide is a compound that has gained significant attention in the field of chemistry due to its potential applications. It belongs to the class of organic compounds known as pyridines and derivatives . These are compounds containing a pyridine ring, which is a six-member aromatic heterocycle which consists of one nitrogen atom and five carbon atoms .
Synthesis Analysis
The synthesis of such compounds often involves complex reactions. For instance, the synthesis of similar compounds has been reported to involve condensation reactions . In one study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Applications De Recherche Scientifique
Synthesis and Chemical Properties
A significant aspect of research on "2-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)butanamide" involves its synthesis and the exploration of its chemical properties. Studies have demonstrated methods for synthesizing derivatives of butanamide and investigating their reactivity. For instance, Hafiz, Ramiz, and Sarhan (2011) prepared a series of new dihydropyridines, butanamide, dihydropyridazines, and thiourea derivatives, showcasing the versatility of butanamide derivatives in heterocyclic synthesis (Hafiz, Ramiz, & Sarhan, 2011). Similarly, the structural parameters and electronic properties of thiopyrimidine derivatives, including phenylpyrimidine derivatives, have been studied to understand their nonlinear optical exploration and applications in fields such as medicine and nonlinear optics (Hussain et al., 2020).
Anticonvulsant Activities
Kamiński et al. (2016) focused on the design, synthesis, and anticonvulsant activity of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides, indicating the potential pharmacological applications of these compounds (Kamiński et al., 2016).
Synthesis of Heterocyclic Derivatives
Research by Al-Issa (2012) involved the synthesis of a new series of pyridine and fused pyridine derivatives, demonstrating the chemical reactivity and potential for creating complex molecular structures from butanamide derivatives (Al-Issa, 2012).
Antimicrobial Evaluation
Darwish, Kheder, and Farag (2010) explored the synthesis of new pyridine-based heterocycles, including antimicrobial evaluation, showcasing the biological significance of compounds derived from butanamide (Darwish, Kheder, & Farag, 2010).
Nonlinear Optical Analysis
A study by Hussain et al. (2020) on the structural parameters, electronic, linear, and nonlinear optical exploration of thiopyrimidine derivatives, including phenylpyrimidine derivatives, highlights the importance of these compounds in the development of materials for optoelectronic applications (Hussain et al., 2020).
Mécanisme D'action
Target of Action
Similar compounds have been reported to target various proteins and enzymes involved in cellular processes .
Mode of Action
Similar compounds have been reported to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been reported to have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action of similar compounds .
Propriétés
IUPAC Name |
2-phenyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-2-18(15-7-4-3-5-8-15)20(23)22-13-16-9-6-11-21-19(16)17-10-12-24-14-17/h3-12,14,18H,2,13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDPPQYUZAQVRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2774104.png)


![6-chloro-2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2774110.png)
![6-((2,5-difluorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2774111.png)
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-ethoxyphenyl)-2-oxoacetamide](/img/structure/B2774113.png)


![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2774119.png)
![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2774121.png)



![Tert-butyl 3-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate](/img/structure/B2774127.png)